1-(2,3-Dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)naphthalen-2-ol
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Overview
Description
1-(2,3-Dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)naphthalen-2-ol is a complex organic compound that belongs to the class of quinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)naphthalen-2-ol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-naphthol with a suitable cyclopentaquinoline derivative under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas
Major Products
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated naphthalene derivatives
Scientific Research Applications
1-(2,3-Dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Medicine: Investigated for its anticancer and antibacterial properties. .
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system.
Pathways Involved: The inhibition of acetylcholinesterase leads to increased cholinergic transmission, which is beneficial in conditions such as Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one: Another quinoline derivative with similar biological activities.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, including anticancer and antibacterial properties.
1,2-Substituted 2,3-Dihydro-1H-benzo[4,5]imidazo[1,2-c][1,3,2]diazaphosphol-1-oxides: Exhibits significant antibacterial and antiproliferative activity.
Uniqueness
1-(2,3-Dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)naphthalen-2-ol is unique due to its specific structural features that confer distinct biological activities. Its ability to inhibit acetylcholinesterase with high selectivity and its potent anticancer properties make it a valuable compound for further research and development .
Properties
IUPAC Name |
1-(11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaen-12-yl)naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO/c28-23-15-13-17-7-2-4-9-19(17)25(23)26-21-11-5-10-20(21)24-18-8-3-1-6-16(18)12-14-22(24)27-26/h1-4,6-9,12-15,28H,5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTCCCVRRUXHSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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